![molecular formula C16H17N3O B7529732 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile, also known as MP-10, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as benzamides, which have been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to act as a partial agonist at dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain. By modulating dopamine signaling in these pathways, 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile may be able to improve symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling, the inhibition of dopamine reuptake, and the activation of dopamine receptors. These effects are believed to be responsible for the potential therapeutic benefits of 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile in neurological disorders.
实验室实验的优点和局限性
One advantage of 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile is its high affinity for dopamine D3 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile is its complex synthesis method, which may make it difficult to obtain in large quantities for use in laboratory experiments.
未来方向
There are several potential future directions for research on 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile, including the investigation of its potential as a treatment for other neurological disorders, such as addiction and depression. Additionally, further studies are needed to fully understand the mechanism of action of 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile and its effects on dopamine signaling in the brain. Finally, the development of new and improved synthesis methods for 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile may make it more accessible for use in laboratory experiments.
合成方法
The synthesis of 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile involves several steps, including the reaction of 3-methyl-5-aminooxazole with 1-bromo-2-(chloromethyl)benzene, followed by the reaction of the resulting product with 1-(pyrrolidin-1-yl)methanamine and then with potassium cyanide to form the final product. The synthesis of 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile is a complex process that requires specialized equipment and expertise.
科学研究应用
4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest for 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile is its potential as a treatment for various neurological disorders, such as Parkinson's disease and schizophrenia. 4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of these disorders.
属性
IUPAC Name |
4-[[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-9-16(20-18-12)15-3-2-8-19(15)11-14-6-4-13(10-17)5-7-14/h4-7,9,15H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUKMKULOHGBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

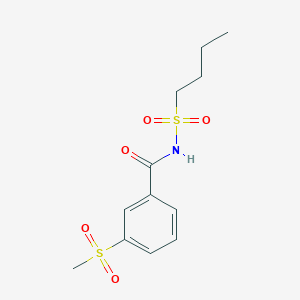
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)
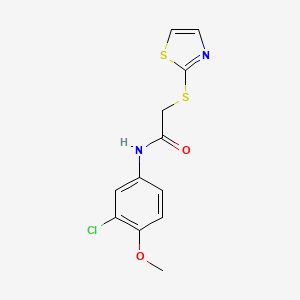
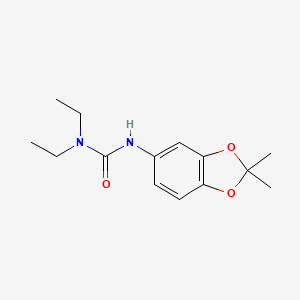
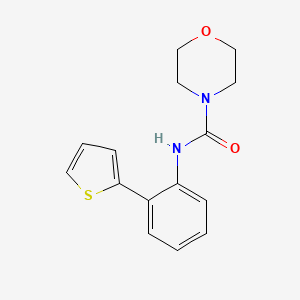
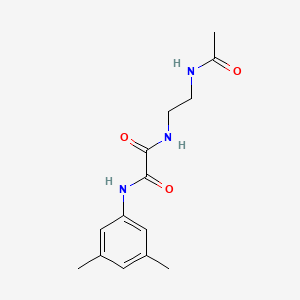
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
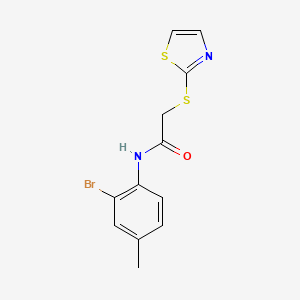
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)